Increased Lipophilicity Relative to the Unsubstituted Parent Scaffold
7-Methyl-6-oxaspiro[3.4]octan-2-one exhibits a computed XLogP3 of 0.2, whereas the unsubstituted 6-oxaspiro[3.4]octan-2-one (CAS 1638771-98-8) has a computed LogP of 0.07 [1][2]. The methyl group adds 14 Da to the molecular weight (140.18 vs. 126.15 Da) while contributing a modest lipophilicity gain of 0.13 log units without introducing any additional rotatable bonds or hydrogen-bond donors/acceptors.
| Evidence Dimension | Lipophilicity (XLogP3 / computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 (PubChem computed) |
| Comparator Or Baseline | 6-Oxaspiro[3.4]octan-2-one: LogP = 0.07 (Chem-Space computed) |
| Quantified Difference | ΔLogP = +0.13 |
| Conditions | In silico prediction; PubChem XLogP3 algorithm vs. vendor computational method |
Why This Matters
A LogP shift of 0.13 units can influence passive membrane permeability and metabolic stability, making the methylated scaffold a preferred starting point when increased lipophilicity is desired in a lead optimization program.
- [1] PubChem. (2026). Compound Summary for CID 132327625: 7-Methyl-6-oxaspiro[3.4]octan-2-one. National Center for Biotechnology Information. View Source
- [2] Chem-Space. (n.d.). 6-Oxaspiro[3.4]octan-2-one: Calculated LogP 0.07. Chem-Space Database. View Source
